Harman

Description

This compound has been reported in Polygala tenuifolia, Streptomyces nigra, and other organisms with data available.

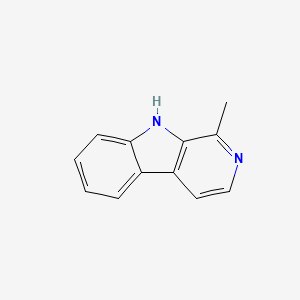

a beta-carboline; RN given refers to parent cpd; structure

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFDQSOCUJVVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21655-84-5 (hydrochloride) | |

| Record name | Harman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80197568 | |

| Record name | Harman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Harman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

486-84-0 | |

| Record name | Harman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Harman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harman | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82D6J0535P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Harman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 - 238 °C | |

| Record name | Harman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Harman Alkaloid: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harman, a β-carboline alkaloid found in various plants, including Peganum harmala, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a focus on its interactions with key enzymes and receptors, and its modulation of critical cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-targeted mechanism, primarily involving the inhibition of monoamine oxidase A (MAO-A) and interaction with benzodiazepine receptors. Additionally, it modulates serotonergic and dopaminergic systems and influences key intracellular signaling cascades.

Inhibition of Monoamine Oxidase A (MAO-A)

This compound is a potent and reversible inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to contribute to its antidepressant and psychoactive properties.[1][2] The inhibition is competitive in nature, with this compound binding to the active site of the enzyme.

Interaction with Benzodiazepine Receptors

This compound has been identified as a potent endogenous inhibitor of benzodiazepine receptor binding. It acts as a competitive inhibitor for the binding of ligands like [3H]-flunitrazepam to these receptors, which are allosteric modulatory sites on the GABA-A receptor complex. This interaction is thought to mediate some of this compound's effects on the central nervous system, including its potential anxiogenic and convulsant properties at higher doses.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and related β-carboline alkaloids for their primary molecular targets.

| Target | Ligand | Ki (nM) | IC50 (µM) | Species/Tissue | Reference |

| MAO-A | This compound | 16.9 | 0.002 - 0.38 | Human | |

| Harmine | 1.0 - 16.9 | 0.002 - 0.38 | Human | ||

| Harmaline | - | 0.01 ± 0.008 | Human Liver | ||

| MAO-B | This compound | - | Poor inhibitor | Human | |

| Harmine | 120,800 | - | Human | ||

| Benzodiazepine Receptor | This compound | - | In the micromolar range | Rat Brain | |

| Harmaline | - | ~600 | Mouse Brain | ||

| Serotonin Receptor 5-HT2A | Harmine | 230 - 397 | - | Human | |

| Serotonin Receptor 5-HT2C | Harmine | 5,340 | - | Human | |

| Acetylcholinesterase (AChE) | This compound | - | 7.11 ± 2.00 | - | |

| Harmine | - | 9.08 ± 0.07 | - | ||

| Harmaline | - | 10.87 ± 2.01 | - | ||

| Cytochrome P450 3A4 | This compound | 1.66 (Ki in µM) | - | Human Liver Microsomes | |

| Harmine | 16.76 (Ki in µM) | - | Human Liver Microsomes | ||

| Cytochrome P450 2D6 | Harmine | 36.48 (Ki in µM) | - | Human Liver Microsomes | |

| Harmaline | 20.69 (Ki in µM) | - | Human Liver Microsomes | ||

| DNA Topoisomerase I | Harmine | - | 13.5 ± 1.7 (µg/ml) | Human |

Signaling Pathways Modulated by this compound

This compound has been shown to influence several intracellular signaling pathways, including the Akt and ERK pathways, which are critical for cell survival, proliferation, and apoptosis.

Inhibition of Akt and ERK Signaling

In colorectal carcinoma cells, harmine has been demonstrated to inhibit the phosphorylation of both Akt (at Ser473 and Thr308) and ERK. This inhibition leads to the attenuation of downstream targets of Akt, such as FoxO3a and GSK-3β. The suppression of these pro-survival pathways is a key mechanism underlying harmine's ability to induce cell cycle arrest and apoptosis in cancer cells.

Dopaminergic and Serotonergic System Modulation

This compound's effects on the central nervous system are also mediated through its interaction with dopaminergic and serotonergic pathways. It has been shown to affect the extracellular concentrations of dopamine and serotonin in the nucleus accumbens, a key brain region involved in reward and addiction. The effect on dopamine efflux follows a U-shaped dose-response curve. Harmine can also augment dopamine efflux in the nucleus accumbens shell through a 5-HT2A receptor-dependent mechanism, independent of its MAO-A inhibitory activity.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Radioligand Binding Assay for Benzodiazepine Receptors

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine receptor.

Materials:

-

Rat cortical membranes (source of receptors)

-

[3H]-Flumazenil (radioligand)

-

This compound (test compound)

-

Diazepam (for determining non-specific binding)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

-

Binding Assay: In assay tubes, combine the rat cortical membrane preparation, [3H]-Flumazenil at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain a high concentration of unlabeled diazepam.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Flumazenil binding) from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens

Objective: To measure the effect of this compound on extracellular dopamine concentrations in the nucleus accumbens of a living animal.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for injection

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Anesthetic (e.g., chloral hydrate)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula into the nucleus accumbens.

-

Probe Insertion and Perfusion: A day after surgery, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 0.6 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., 10-20 minutes) to establish a stable baseline of extracellular dopamine.

-

This compound Administration: Administer this compound via intraperitoneal injection at the desired doses.

-

Post-Injection Sample Collection: Continue collecting dialysate samples for several hours after this compound administration.

-

Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the data over time to observe the effect of this compound on dopamine efflux.

Western Blot Analysis for Akt and ERK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of Akt and ERK in cultured cells.

Materials:

-

Cultured cells (e.g., SW620 colorectal carcinoma cells)

-

This compound solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against total Akt, phospho-Akt (Ser473), total ERK, and phospho-ERK (Thr202/Tyr204)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Wash the membrane and then incubate with HRP-conjugated secondary antibodies.

-

Detection: Wash the membrane and then add a chemiluminescent substrate. Detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a pharmacologically complex alkaloid with a multifaceted mechanism of action. Its ability to inhibit MAO-A, interact with benzodiazepine receptors, and modulate key signaling pathways like Akt and ERK, highlights its potential as a lead compound for the development of novel therapeutics for a range of disorders, including neurological and psychiatric conditions, as well as cancer. Further research is warranted to fully elucidate its therapeutic potential and to optimize its pharmacological profile for clinical applications.

References

An In-depth Technical Guide to the Harman Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Harman biosynthesis pathway in plants, a critical route for the production of β-carboline alkaloids with significant pharmacological and physiological activities. The guide details the core biosynthetic steps, the enzymes involved, regulatory signaling cascades, and quantitative data, presented in a format tailored for researchers and professionals in drug development and plant science.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound, a simple β-carboline alkaloid, originates from the essential amino acid L-tryptophan. The pathway is a concise and elegant transformation involving three primary enzymatic steps: decarboxylation, Pictet-Spengler condensation, and subsequent aromatization. While the general framework is established, the precise enzymatic players for all steps are still under active investigation in many plant species.

The proposed biosynthetic pathway is as follows:

-

Decarboxylation of L-Tryptophan: The pathway initiates with the removal of the carboxyl group from L-tryptophan to yield tryptamine. This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1] TDC is a key regulatory point, channeling primary metabolism into the production of a vast array of secondary metabolites, including terpenoid indole alkaloids and β-carbolines.[2]

-

Pictet-Spengler Condensation: The amino group of tryptamine undergoes a condensation reaction with a carbonyl compound, followed by ring closure to form the tetrahydro-β-carboline backbone. In the case of this compound biosynthesis, the carbonyl substrate is widely proposed to be pyruvic acid (or its activated form, pyruvate). This reaction leads to the formation of 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid, which is then believed to be decarboxylated to yield 1-methyl-1,2,3,4-tetrahydro-β-carboline. The enzymes catalyzing this specific condensation in this compound-producing plants, often referred to as Pictet-Spenglerases, are not as well-characterized as their counterparts in other alkaloid pathways, such as strictosidine synthase which uses secologanin as the aldehyde partner.[3][4]

-

Aromatization (Dehydrogenation): The final step involves the oxidation of the 1-methyl-1,2,3,4-tetrahydro-β-carboline intermediate to form the fully aromatic β-carboline ring system of this compound. This dehydrogenation step is crucial for the planarity and biological activity of the final molecule. The specific enzyme responsible for this aromatization in plants has not been definitively identified, but evidence from related pathways and metabolic studies in other organisms suggests the involvement of a dehydrogenase or a cytochrome P450 monooxygenase (CYP450) .[5]

Quantitative Data

Quantitative analysis of this compound and related alkaloids is crucial for understanding the biosynthetic capacity of different plant species and tissues, and for optimizing production through metabolic engineering. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.

Table 1: this compound and Related Alkaloid Content in Peganum harmala

| Plant Part | Developmental Stage | Harmine (mg/g DW) | Harmaline (mg/g DW) | Total Major Alkaloids (mg/g DW) | Reference |

| Whole Plant | Vegetative Growth | Most abundant | - | 21.16 - 26.96 | |

| Seeds | Mature | 4.65 | 3.55 | - | |

| Roots | Vegetative Growth | High concentration | High concentration | - | |

| Stems | Vegetative Growth | Lower concentration | Lower concentration | - | |

| Leaves | Vegetative Growth | Lower concentration | Lower concentration | - |

Table 2: Enzyme Kinetic Properties

| Enzyme | Plant Source | Substrate | Km | Vmax | Reference |

| Tryptophan Decarboxylase (TDC) | Oryza sativa (recombinant) | L-Tryptophan | 0.69 mM | Not Reported | |

| Tryptophan Decarboxylase (TDC) | Catharanthus roseus | L-Tryptophan | Not Reported | Not Reported |

Note: Comprehensive kinetic data for all enzymes in the this compound biosynthesis pathway from a single plant source is currently limited in the literature.

Regulation of this compound Biosynthesis: The Jasmonate Signaling Pathway

The biosynthesis of indole alkaloids, including β-carbolines, is tightly regulated by various internal and external stimuli. The plant hormone jasmonic acid (JA) and its derivatives (jasmonates) are key signaling molecules that can elicit the production of these defense-related secondary metabolites.

The jasmonate signaling cascade is initiated by various stresses, leading to the synthesis of jasmonoyl-isoleucine (JA-Ile), the bioactive form of jasmonate. JA-Ile then binds to its receptor, an F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors (TFs) that they were repressing. Key transcription factors in this pathway include MYC2 and members of the AP2/ERF family, such as ORCA2 and ORCA3 . These activated TFs then bind to specific promoter elements in the target genes, such as TDC, leading to their transcriptional activation and a subsequent increase in alkaloid biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

This protocol is adapted for the analysis of this compound and related alkaloids from plant material, particularly seeds, using HPLC.

A. Materials and Reagents

-

Dried and powdered plant material (e.g., Peganum harmala seeds)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium phosphate buffer (10 mM, pH 7.0)

-

This compound and Harmine analytical standards

-

Grinder, Maceration flasks, Rotary evaporator, Syringe filters (0.45 µm)

B. Extraction Procedure

-

Grind dried plant material to a fine powder.

-

Weigh 1 g of the powdered material and macerate it three times with 25 mL of methanol for 1 hour each time with stirring.

-

Filter the combined methanol extracts.

-

Evaporate the filtrate to dryness under vacuum using a rotary evaporator at 45°C.

-

Redissolve the dried extract in a known volume of methanol (e.g., 10 mL) for analysis.

-

Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

C. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Isocratic mixture of 10 mM potassium phosphate buffer (pH 7.0) and acetonitrile (e.g., 70:30 v/v).

-

Flow Rate: 1.5 mL/min

-

Detection: UV detector at 330 nm

-

Injection Volume: 20 µL

-

Quantification: Prepare a calibration curve using analytical standards of this compound and Harmine in the concentration range of 0.5-20 µg/mL.

This protocol describes an HPLC-based assay to measure the activity of TDC in plant extracts by quantifying the formation of its product, tryptamine.

A. Materials and Reagents

-

Fresh or frozen plant tissue

-

Extraction Buffer: e.g., 0.1 M HEPES buffer (pH 7.5) containing 10 µM Pyridoxal-5'-phosphate (PLP) and 1 mM dithiothreitol (DTT).

-

Substrate Solution: 10 mM L-tryptophan in extraction buffer.

-

Reaction Stop Solution: Chilled methanol or 0.1 M HCl.

-

Tryptamine analytical standard.

-

HPLC system with a fluorescence or UV detector.

B. Enzyme Extraction

-

Homogenize 1 g of plant tissue in 2-3 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (crude enzyme extract) for the activity assay. Protein concentration should be determined using a standard method (e.g., Bradford assay).

C. Enzymatic Reaction

-

Set up the reaction mixture in a microcentrifuge tube:

-

100 µL crude enzyme extract

-

300 µL extraction buffer

-

100 µL of 10 mM L-tryptophan solution (to start the reaction)

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The reaction should be within the linear range.

-

Stop the reaction by adding an equal volume of chilled methanol or by acidifying with HCl.

-

Centrifuge at high speed for 10 minutes to pellet precipitated proteins.

-

Filter the supernatant through a 0.45 µm syringe filter for HPLC analysis.

D. HPLC Conditions for Tryptamine Quantification

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid). For example, start with 5% acetonitrile, ramp to 50% over 16 minutes.

-

Detection:

-

Fluorescence Detector: Excitation at 280 nm, Emission at 360 nm.

-

UV Detector: 280 nm.

-

-

Quantification: Calculate the amount of tryptamine produced by comparing the peak area to a standard curve of authentic tryptamine. Enzyme activity can be expressed as nmol of tryptamine formed per minute per mg of protein.

Experimental Workflow for Pathway Elucidation

Elucidating a natural product biosynthetic pathway is a complex process that integrates multiple disciplines. A typical workflow involves a combination of genetic, biochemical, and analytical chemistry techniques.

This workflow begins with the selection of a plant known to produce the compound of interest. Multi-omics approaches, such as transcriptomics and metabolomics, are used to identify candidate genes and intermediates that are correlated with this compound accumulation. Candidate genes are then cloned and expressed in heterologous systems (like E. coli or yeast) to produce the enzyme for in vitro characterization. Biochemical assays are performed to confirm the enzyme's function, and the reaction products are identified using analytical techniques like LC-MS and NMR. Finally, the role of the gene is validated in planta using genetic modification techniques such as gene knockout or overexpression to observe the effect on the this compound metabolic profile.

References

- 1. Plant aromatic L-amino acid decarboxylases: evolution, biochemistry, regulation, and metabolic engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Manipulation of the Expression of Tryptophan Decarboxylase Boosts Grain Functional Quality and Stress Resilience Capacity of Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pictet-Spenglerases in alkaloid biosynthesis: Future applications in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Multifaceted Pharmacological Landscape of Harman: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Harman, a β-carboline alkaloid found in various plants, including Peganum harmala, has garnered significant scientific interest due to its diverse and potent pharmacological effects. This technical guide provides a comprehensive review of the pharmacological properties of this compound, focusing on its quantitative effects, the experimental methodologies used to elucidate these effects, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The biological activity of this compound has been quantified across various cellular and molecular targets. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Ki) reported in the literature.

Table 1: Anticancer Activity of this compound (IC50 Values)

This compound exhibits cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Breast Cancer | HBL-100 | 32 | Not Specified | [1] |

| MCF-7 | 100.6 | 24 | [1] | |

| 52.4 | 48 | [1] | ||

| 18.7 | 72 | [1] | ||

| Lung Cancer | A549 | 106 | Not Specified | [1] |

| NSCLC Cells | 10.11 - 32.74 | Not Specified | ||

| Colon Cancer | HT-29 | 45 | Not Specified | |

| HCT-116 | 33 | Not Specified | ||

| SW620 | 5.13 (µg/mL) | 48 | ||

| Cervical Cancer | HeLa | 61 | Not Specified | |

| Liver Cancer | HepG2 | 20.7 | Not Specified | |

| SK-Hep1 | 98.5 | 24 | ||

| 55.0 | 48 | |||

| 11.5 | 72 | |||

| Anaplastic Thyroid Cancer | BHT-101 | 11.7 | Not Specified | |

| CAL-62 | 22.0 | Not Specified |

Table 2: Enzyme Inhibition by this compound

This compound is a potent inhibitor of several key enzymes, notably Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Monoamine Oxidase A (MAO-A).

| Enzyme | Inhibition Constant | Value | Assay Type | Reference |

| DYRK1A | IC50 | 70 nM | TR-FRET | |

| IC50 | 9 nM | 33P-ATP | ||

| IC50 | 33 - 170 nM | ATP competitive | ||

| Ki (apparent) | 0.065 µM | ATP competitive | ||

| MAO-A | IC50 | 5 nM | Not Specified | |

| IC50 | 60 nM | MAO-GLO |

Table 3: Receptor Binding Affinity of this compound

This compound interacts with various neurotransmitter receptors, contributing to its neurological and cardiovascular effects. The inhibition constants (Ki) indicate the binding affinity of this compound to these receptors.

| Receptor | Ki (µM) | Tissue/System | Reference |

| Cardiac α1-adrenoceptors | ~5 - 141 | Cardiac tissue | |

| Brain 5-HT2 receptors | ~5 - 141 | Brain tissue | |

| Cardiac L-type Ca2+ channels (1,4-dihydropyridine binding site) | ~5 - 141 | Cardiac tissue |

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, which are central to cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. This compound has been shown to inhibit this pathway, contributing to its anticancer effects. The diagram below illustrates the key points of intervention by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. This compound's interference with this pathway is a key mechanism in its anticancer activity.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed to characterize the pharmacological effects of this compound.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

This assay is fundamental for determining the cytotoxic effects of this compound on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

General Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (and a vehicle control) for specific durations (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.

-

Enzyme Inhibition Assays (e.g., for DYRK1A and MAO-A)

These assays are crucial for determining the potency and selectivity of this compound as an enzyme inhibitor.

-

Principle: The activity of the target enzyme is measured in the presence and absence of varying concentrations of this compound. The reduction in enzyme activity is used to calculate the IC50 value.

-

General Protocol (Kinase Assay for DYRK1A):

-

Reaction Mixture: A reaction mixture is prepared containing the purified DYRK1A enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Detection of Product Formation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based Assay: Using a system where the amount of remaining ATP is converted into a light signal.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using antibodies that specifically recognize the phosphorylated substrate.

-

-

Data Analysis: The enzyme activity at each this compound concentration is expressed as a percentage of the activity in the absence of the inhibitor. The IC50 value is determined by non-linear regression analysis.

-

Receptor Binding Assays (Radioligand Binding Assay)

This technique is used to determine the affinity of this compound for specific receptors.

-

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of unlabeled this compound. This compound competes with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the displacement by this compound is used to determine its binding affinity (Ki).

-

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand and a range of concentrations of this compound in a binding buffer.

-

Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. The IC50 value for this compound is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

-

Isolated Tissue Bath Experiments (e.g., Aortic Ring Vasorelaxation)

This ex vivo method is used to assess the direct effects of this compound on vascular smooth muscle tone.

-

Principle: A segment of an artery, such as the thoracic aorta from a rat, is mounted in an organ bath containing a physiological salt solution. The tension of the arterial ring is measured, and the effect of this compound on pre-contracted tissue is evaluated.

-

General Protocol:

-

Tissue Preparation: The thoracic aorta is carefully dissected from an anesthetized or euthanized animal and cut into rings of a few millimeters in length.

-

Mounting: The aortic rings are mounted between two hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). One hook is fixed, and the other is connected to a force transducer to record isometric tension.

-

Equilibration: The rings are allowed to equilibrate under a resting tension for a period of time.

-

Pre-contraction: The aortic rings are contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride.

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to assess its vasorelaxant effect.

-

Data Analysis: The relaxation induced by this compound is expressed as a percentage of the pre-contraction tension. The EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) can be calculated from the concentration-response curve.

-

Conclusion

This compound is a pharmacologically active β-carboline alkaloid with a broad spectrum of biological activities, including potent anticancer, neuroprotective, and cardiovascular effects. Its mechanisms of action are multifaceted, involving the inhibition of key enzymes like DYRK1A and MAO-A, and the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK cascades. The quantitative data presented in this guide, along with the overview of the experimental methodologies, provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the detailed molecular interactions of this compound with its targets and further investigating its efficacy and safety in preclinical and clinical settings.

References

The Multifaceted Biological Activities of Harman and its Derivatives: A Technical Guide for Researchers

Introduction

Harman, a β-carboline alkaloid, and its structurally related derivatives represent a class of compounds with a broad spectrum of pharmacological activities. Initially isolated from plants such as Peganum harmala, these molecules have garnered significant attention in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key molecular pathways to facilitate further investigation and development of these promising compounds.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives, providing a comparative overview of their potency across various assays and cell lines.

Table 1: Anticancer Activity of this compound and its Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Harmine | MCF-7 (Breast) | 0.34 | [1] |

| HCT116 (Colon) | 3.84 ± 0.11 | ||

| MGC803 (Gastric) | 5.26 ± 0.46 | ||

| HepG2 (Liver) | 4.9 | [2] | |

| H4 (Neuroglioma) | 4.9 | [2] | |

| Harmaline | HCT116 (Colon) | >100 | |

| MCF-7 (Breast) | >100 | ||

| MGC803 (Gastric) | >100 | ||

| Harmol | H4 (Neuroglioma) | 10.9 | [2] |

| Harmane | H4 (Neuroglioma) | 28.1 | [2] |

| Norharmane | H4 (Neuroglioma) | 48.7 | |

| Tetrahydroharmine | H4 (Neuroglioma) | >50 | |

| Compound G11 (Harmine-chalcone derivative) | MCF-7 (Breast) | 0.34 | |

| Compound HL22 (Harmaline N-9 derivative) | HCT116 (Colon) | 3.84 ± 0.11 | |

| MGC803 (Gastric) | 5.26 ± 0.46 | ||

| MCF-7 (Breast) | 8.67 ± 0.13 |

Table 2: Neuroprotective and Enzyme Inhibitory Activity of this compound and its Derivatives

| Compound/Derivative | Target/Assay | IC50/Ki (nM) | Reference |

| Harmine | DYRK1A | 70 | |

| GSK-3β | 71 | ||

| Harmol | DYRK1A | 260 | |

| Harmalol | DYRK1A | 1,300 | |

| Harmaline | DYRK1A | 2,700 | |

| Harmane | DYRK1A | 3,300 | |

| Norharmane | DYRK1A | 6,800 | |

| Tetrahydroharmine | DYRK1A | 9,400 | |

| Compound ZDWX-25 (Harmine derivative) | GSK-3β | 71 | |

| DYRK1A | 103 |

Table 3: Antimicrobial Activity of this compound and its Derivatives (MIC values in µg/mL)

| Compound/Derivative | S. aureus | S. albus | MRSA | E. coli | P. aeruginosa | Reference |

| Harmine | 31.25 | 62.5 | 62.5 | 125 | 250 | |

| Cinnamic Acid | 250 | 500 | 500 | >500 | >500 | |

| Compound 3c (Harmine N9-Cinnamic Acid derivative) | 13.67 | 27.34 | 27.34 | 218.75 | 437.5 | |

| Compound 5a (Harmine N9-Cinnamic Acid derivative) | 15.63 | 31.25 | 31.25 | 125 | 250 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 492 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

-

Topoisomerase I Inhibition Assay: DNA Relaxation Assay

This assay assesses the ability of this compound derivatives to inhibit the catalytic activity of human DNA topoisomerase I.

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

10x Topoisomerase I reaction buffer (100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA).

-

200 ng of supercoiled plasmid DNA (e.g., pBR322).

-

Varying concentrations of the this compound derivative.

-

1 unit of human DNA Topoisomerase I.

-

Nuclease-free water to a final volume of 20 µL.

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination and Electrophoresis:

-

Stop the reaction by adding 5 µL of 5x loading dye (containing SDS and proteinase K to digest the enzyme).

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide.

-

Visualize the DNA bands under UV light.

-

Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control without the inhibitor.

-

Anti-inflammatory Activity: NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway by this compound derivatives.

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.

-

Incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with various concentrations of the this compound derivative for a specified period.

-

Stimulate NF-κB activation by adding an activator such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

-

Cell Lysis and Luciferase Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB activity relative to the stimulated, untreated control.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microorganisms.

-

Preparation of Inoculum:

-

Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjust the turbidity to a 0.5 McFarland standard.

-

-

Serial Dilution of Compounds:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivatives in the broth.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the anti-inflammatory effects of this compound derivatives.

-

Animal Acclimatization and Grouping:

-

Acclimatize rats or mice for at least one week before the experiment.

-

Divide the animals into control and treatment groups.

-

-

Compound Administration:

-

Administer the this compound derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the treatment groups, typically via oral or intraperitoneal injection.

-

Administer the vehicle to the control group.

-

-

Induction of Inflammation:

-

After a predetermined time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema in the treated groups compared to the control group.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and its derivatives, as well as a general experimental workflow for their biological evaluation.

References

- 1. Design, synthesis, and biological evaluation of harmine derivatives as topoisomerase I inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]

Harman: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harman (1-methyl-9H-β-carboline) is a naturally occurring β-carboline alkaloid found in various plants, foods, and even within the human body. Exhibiting a wide range of pharmacological activities, this compound has garnered significant interest for its potential therapeutic applications in a variety of diseases. This technical guide provides a comprehensive review of the current scientific literature on this compound's therapeutic potential, with a focus on its neuroprotective, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved in its mechanisms of action.

Neuroprotective Potential

This compound has demonstrated significant neuroprotective effects in preclinical studies, suggesting its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease. Its primary neuroprotective mechanisms are attributed to its potent inhibition of monoamine oxidase A (MAO-A) and its interaction with benzodiazepine receptors.

Quantitative Data for Neuroprotective Effects

| Target | Assay | Model System | Result |

| MAO-A | Enzyme Inhibition Assay | Human MAO-A | IC50: 0.5 µM[1] |

| MAO-B | Enzyme Inhibition Assay | Human MAO-B | IC50: 5 µM[1] |

| MAO-A | Enzyme Inhibition Assay | Purified MAO-A | Ki: 5 nM (for the related compound Harmine)[2] |

| Benzodiazepine Receptor | Radioligand Binding Assay | Rat Brain Membranes | IC50: ~1 µM (for [3H]-flunitrazepam displacement)[3] |

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay:

-

Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B activity.

-

Method: A fluorometric assay is used to measure the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.

-

Procedure:

-

Recombinant human MAO-A or MAO-B is incubated with a range of this compound concentrations.

-

A suitable substrate (e.g., kynuramine or tyramine) is added to initiate the enzymatic reaction.

-

A probe that reacts with H₂O₂ to produce a fluorescent product is included in the reaction mixture.

-

The fluorescence intensity is measured over time using a microplate reader.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration.

-

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme activity, is determined from the dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation for competitive inhibitors.

Benzodiazepine Receptor Binding Assay:

-

Objective: To assess the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

-

Method: A competitive radioligand binding assay is performed using a radiolabeled benzodiazepine, such as [³H]-flunitrazepam.

-

Procedure:

-

Rat brain membrane preparations, rich in GABA-A receptors, are incubated with a fixed concentration of [³H]-flunitrazepam.

-

Increasing concentrations of this compound are added to compete for binding to the benzodiazepine site.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The IC50 value, the concentration of this compound that displaces 50% of the specific binding of [³H]-flunitrazepam, is calculated.

Signaling Pathways

Anticancer Activity

This compound and its derivatives have exhibited promising anticancer properties across a range of cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways implicated in cancer progression.

Quantitative Data for Anticancer Effects

| Cell Line | Cancer Type | Assay | Result (IC50) |

| MCF-7 | Breast Cancer | MTT Assay | 11.21 µM (48h, for Curcumin, a compound with similar properties)[4] |

| MDA-MB-231 | Breast Cancer | MTT Assay | 18.62 µM (48h, for Curcumin, a compound with similar properties) |

| A549 | Lung Cancer | MTT Assay | 33 µM (24h, for Curcumin) |

| PC-3 | Prostate Cancer | MTT Assay | 377.5 µg/ml (for a methanolic extract containing related compounds) |

| HCT116 | Colon Cancer | SRB Assay | 12.0 µM (for Atorvastatin, for comparison) |

Note: Data for this compound on some specific cell lines were limited; therefore, data for related compounds or extracts are provided for context.

Experimental Protocols

MTT Cell Viability Assay:

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Method: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of this compound concentrations for 24, 48, or 72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

In Vivo Xenograft Model:

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Method: Human cancer cells are implanted into immunocompromised mice to form tumors, which are then treated with this compound.

-

Procedure:

-

Human glioblastoma cells (e.g., U87) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude mice).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor volume is measured regularly using calipers or imaging techniques.

-

At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Survival analysis may also be performed.

Signaling Pathways

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways, primarily through the inhibition of the NF-κB pathway. This suggests its potential utility in the treatment of various inflammatory diseases.

Quantitative Data for Anti-inflammatory Effects

| Model System | Parameter Measured | Treatment | Result |

| Carrageenan-induced rat paw edema | Paw volume | Curcumin (200 mg/kg) | 53.85% inhibition at 2h |

| Carrageenan-induced rat paw edema | Paw volume | Curcumin (400 mg/kg) | 58.97% inhibition at 2h |

| LPS-stimulated macrophages | TNF-α production | Ellagic Acid (1-30 mg/kg) | 40-17% inhibition |

| LPS-stimulated macrophages | IL-1β production | Ellagic Acid (1-30 mg/kg) | 68-36% inhibition |

Note: Specific quantitative data for this compound in these models was limited; therefore, data for compounds with similar anti-inflammatory mechanisms are provided for context.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

-

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

-

Method: This is a widely used and reproducible model of acute inflammation.

-

Procedure:

-

A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of rats to induce localized edema.

-

This compound is administered orally or intraperitoneally at various doses prior to the carrageenan injection.

-

The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each dose of this compound by comparing the increase in paw volume in the treated group to the control group.

Signaling Pathways

Conclusion

This compound is a promising natural compound with a diverse pharmacological profile that warrants further investigation for its therapeutic potential. Its well-documented neuroprotective, anticancer, and anti-inflammatory properties, supported by a growing body of preclinical evidence, highlight its potential as a lead compound for the development of novel therapies. The detailed quantitative data, experimental protocols, and signaling pathway diagrams presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential. Future research should focus on conducting more extensive in vivo efficacy studies, elucidating the complete spectrum of its molecular targets, and optimizing its pharmacokinetic and safety profiles for potential clinical translation.

References

- 1. Differentiation of human prostate cancer PC-3 cells induced by inhibitors of inosine 5'-monophosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Harman's Dichotomous Role in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harman, a β-carboline alkaloid endogenous to the human body and present in various foodstuffs, exhibits a complex and often contradictory role in the progression of neurodegenerative diseases. This technical guide provides an in-depth analysis of the multifaceted mechanisms through which this compound exerts its influence on neuronal health. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing this compound's interactions with key signaling pathways implicated in neurodegeneration, presenting quantitative data on its biological activity, and outlining detailed experimental protocols for its study. The dual nature of this compound as both a potential neurotoxin and a neuroprotective agent underscores the critical need for a nuanced understanding of its dose-dependent and context-specific effects. This guide aims to equip researchers with the foundational knowledge required to further elucidate this compound's therapeutic potential and its risks in the context of diseases such as Alzheimer's and Parkinson's.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. The etiology of these disorders is multifactorial, involving genetic predisposition, environmental factors, and endogenous processes. Among the endogenous molecules implicated in neurodegeneration are the β-carboline alkaloids, of which this compound (1-methyl-9H-pyrido[3,4-b]indole) is a prominent member. This compound's structural similarity to known neurotoxins has prompted extensive investigation into its role in neuronal pathology.

This guide explores the intricate molecular interactions of this compound within the central nervous system. It delves into its capacity to modulate critical enzymatic activities, interfere with neurotransmitter systems, and influence cell survival and death pathways. By presenting a consolidated view of the current scientific literature, this document aims to facilitate further research into this compound's potential as a therapeutic target or a molecule for biomarker development in neurodegenerative diseases.

Molecular Mechanisms of this compound in Neurodegeneration

This compound's effects on the nervous system are pleiotropic, stemming from its ability to interact with multiple molecular targets. Its role in neurodegeneration can be broadly categorized into neurotoxic and neuroprotective mechanisms, which are often dose- and cell-type-dependent.

Neurotoxic Mechanisms

This compound's neurotoxic properties are primarily associated with its impact on dopaminergic neurons and its ability to induce oxidative stress and apoptosis.

-

Dopaminergic Neurotoxicity: this compound has been shown to be selectively toxic to dopaminergic neurons, a key pathological feature of Parkinson's disease.[1][2] It can inhibit the biosynthesis of dopamine by reducing the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[3][4] This disruption of dopamine homeostasis can lead to neuronal dysfunction and death. In animal models, this compound exposure has been linked to decreased mitochondrial viability and increased production of reactive oxygen species (ROS) in dopaminergic neurons.[1]

-

Oxidative Stress: The metabolism of monoamines by monoamine oxidase (MAO), an enzyme inhibited by this compound, is a significant source of oxidative stress in the brain. However, this compound itself can also contribute to oxidative stress. In some experimental models, this compound has been shown to increase the levels of reactive oxygen species, leading to cellular damage.

-

Induction of Apoptosis: At higher concentrations, this compound can trigger programmed cell death, or apoptosis, in neuronal cells. This process is characterized by the activation of caspases, a family of proteases that execute the apoptotic program. This compound's pro-apoptotic effects are often linked to its ability to disrupt mitochondrial function and induce oxidative stress.

Neuroprotective Mechanisms

Paradoxically, this compound also exhibits neuroprotective properties, primarily through its inhibition of specific kinases and enzymes involved in neurodegenerative cascades.

-

Inhibition of DYRK1A and Tau Phosphorylation: One of the most significant neuroprotective mechanisms of this compound is its potent inhibition of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. By inhibiting DYRK1A, this compound can reduce the phosphorylation of tau at multiple sites, potentially preventing the formation of neurofibrillary tangles and the subsequent neuronal death.

-

Inhibition of Monoamine Oxidase (MAO): this compound is a potent inhibitor of monoamine oxidase A (MAO-A). MAO-A is responsible for the breakdown of monoamine neurotransmitters like serotonin and dopamine. The enzymatic activity of MAO-A also produces hydrogen peroxide, a source of oxidative stress. By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters in the synaptic cleft and reduce the production of reactive oxygen species, thereby exerting a neuroprotective effect.

Quantitative Data on this compound's Biological Activity

The following tables summarize the key quantitative data regarding this compound's inhibitory and cytotoxic effects from various in vitro studies.

| Target | Assay Type | IC50 Value | Cell Line/System | Reference |

| DYRK1A | TR-FRET | ~70 nM | Recombinant Human | |

| DYRK1A | 33P-ATP Radiometric | ~9 nM | Recombinant Human | |

| DYRK1A | In-cell assay | 48 nM | Cultured Cells | |

| DYRK1B | Kinase Assay | 166 nM | Recombinant Human | |

| DYRK2 | Kinase Assay | 1.9 µM | Recombinant Human | |

| DYRK4 | Kinase Assay | 80 µM | Recombinant Human | |

| Tau Phosphorylation (by DYRK1A) | In vitro phosphorylation assay | 0.7 µM | Recombinant proteins | |

| MAO-A | Enzyme Inhibition Assay | 0.5 µM | Human | |

| MAO-B | Enzyme Inhibition Assay | 5 µM | Human | |

| Dopamine Content | HPLC | 21.2 µM | PC12 cells |

| Effect | Assay Type | Concentration | Cell Line | Observation | Reference |

| Cytotoxicity | Not specified | > 80 µM (48h) | PC12 cells | Increased cell death | |

| Apoptosis | Not specified | 20-150 µM (48h) | PC12 cells | Enhancement of L-DOPA-induced apoptosis |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

Caption: this compound's Inhibition of the DYRK1A-Tau Phosphorylation Pathway.

Caption: Neuroprotective Effects of this compound via MAO-A Inhibition.

Caption: Neurotoxic Mechanisms of this compound at High Concentrations.

Experimental Workflows

The following diagrams illustrate logical workflows for key experiments cited in the literature.

Caption: Experimental Workflow for Assessing this compound-induced Cytotoxicity.

Caption: Workflow for Analyzing Tau Phosphorylation via Western Blot.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on neuronal cells.

Cell Culture and this compound Treatment

-

Cell Lines: Pheochromocytoma (PC12) and human neuroblastoma (SH-SY5Y) cells are commonly used models for studying neurotoxicity and neuroprotection.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM/F12) supplemented with fetal bovine serum, horse serum (for PC12), and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: A stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO) and then diluted to the final desired concentrations in the cell culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Analysis of Apoptosis by Flow Cytometry

This technique allows for the quantification of apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with this compound or vehicle control in culture dishes for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (which enters necrotic cells with compromised membranes).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

-

Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot.

Western Blot Analysis of Tau Phosphorylation

This method is used to detect and quantify the levels of specific phosphorylated proteins.

-

Protein Extraction: After treatment with this compound, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution containing a blocking agent (e.g., bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for a phosphorylated form of tau (e.g., anti-p-Tau at Ser396) and a primary antibody for total tau.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated tau signal to the total tau signal.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., the striatum) of an anesthetized animal.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Collect the dialysate, which contains substances that have diffused across the semipermeable membrane from the extracellular fluid, at regular intervals.

-

This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Express the changes in dopamine levels as a percentage of the baseline pre-treatment levels.

Conclusion

This compound presents a fascinating case of a single molecule with the potential for both detrimental and beneficial effects on the nervous system. Its neurotoxic actions, particularly towards dopaminergic neurons, highlight its potential contribution to the pathology of Parkinson's disease. Conversely, its ability to inhibit DYRK1A and MAO-A positions it as a molecule of interest for therapeutic strategies aimed at mitigating tau pathology in Alzheimer's disease and reducing oxidative stress.